4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eucalyptol can be synthesized through various methods. One common method involves the pyrolysis of p-cymene and hydrogen gas . Another method includes the extraction from natural sources such as eucalyptus oil, followed by purification processes like headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) .
Industrial Production Methods
Industrially, eucalyptol is produced by distilling eucalyptus oil, which contains a high concentration of the compound. The oil is subjected to fractional distillation to isolate eucalyptol .
Chemical Reactions Analysis
Types of Reactions
Eucalyptol undergoes various chemical reactions, including:
Oxidation: Eucalyptol can be oxidized to form p-cymene and hydrogen gas.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: Eucalyptol can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
- Oxidation: p-Cymene and hydrogen gas .
Reduction: Various alcohols and hydrocarbons.
Substitution: Halogenated derivatives of eucalyptol.
Scientific Research Applications
Eucalyptol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical techniques like GC-MS and HPLC.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Used in pharmaceutical formulations for its analgesic and expectorant properties.
Industry: Utilized in the synthesis of mosquito repellents and herbicides.
Mechanism of Action
Eucalyptol exerts its effects through various mechanisms:
Antimicrobial Action: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines.
Analgesic Action: Modulates pain receptors and reduces pain perception.
Comparison with Similar Compounds
Eucalyptol is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
1,8-Cineole: Another name for eucalyptol, highlighting its structural similarity.
1,8-Epoxy-p-menthane: A compound with a similar bicyclic structure.
p-Cymene: A derivative formed through the oxidation of eucalyptol.
Eucalyptol stands out due to its wide range of applications and its natural occurrence in eucalyptus oil, making it a valuable compound in various fields.
Properties
CAS No. |
88444-51-3 |
---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
4-chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(11)6-4-9(3,12-8)5-7-10/h4-7H2,1-3H3 |
InChI Key |
VVLMQWFMFQVWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC(O1)(CC2)C)Cl)C |
Origin of Product |
United States |
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